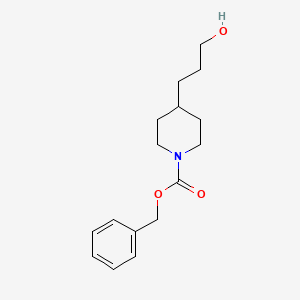

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEJJAZXQQCBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566621 | |

| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99198-80-8 | |

| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperidine Derivatives

One common approach involves alkylation of a 4-piperidone or 4-piperidine derivative with a suitable 3-halo-propanol or equivalent electrophile, followed by protection of the nitrogen:

- Step 1: Starting from 1-benzyl-4-piperidone or 4-piperidone derivatives, the hydroxypropyl side chain is introduced via nucleophilic substitution using 3-chloropropanol or 3-bromopropanol under basic conditions.

- Step 2: The nitrogen atom is protected by benzyl carbamate formation, typically via reaction with benzyl chloroformate under mild basic conditions.

This method ensures the selective introduction of the hydroxypropyl group at the 4-position and the benzyl carbamate protecting group on nitrogen.

Reduction and Oxidation Steps

In some synthetic routes, the hydroxypropyl substituent is introduced through reduction of an ester or aldehyde intermediate:

- Reduction of 1-benzyl-4-piperidinecarboxylic acid esters to the corresponding alcohols (piperidine carbinols).

- Subsequent oxidation (e.g., Swern oxidation or alternative milder oxidation methods) to aldehydes, followed by further functional group transformations to install the hydroxypropyl substituent.

These steps require careful control of reaction conditions to avoid over-oxidation or side reactions.

Use of Protecting Groups and Deprotection

The benzyl carbamate protecting group is introduced to protect the piperidine nitrogen during functionalization steps and can be removed later by catalytic hydrogenation if needed.

Detailed Research Findings and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation | 1-benzyl-4-piperidone + 3-chloropropanol, base | Base catalysis at 0–15 °C to control selectivity; yields hydroxypropyl substituted piperidine |

| 2 | Protection | Benzyl chloroformate, mild base (e.g., NaHCO3) | Forms benzyl carbamate protecting group on nitrogen; mild conditions preserve sensitive groups |

| 3 | Reduction | Reducing agents (e.g., NaBH4, Red-Al) | Converts esters or aldehydes to alcohols; requires temperature control to avoid side reactions |

| 4 | Oxidation | Swern oxidation or alternatives (e.g., NaIO4/NaBr) | Converts alcohols to aldehydes; alternative oxidation systems preferred for industrial scale due to odor and toxicity issues |

| 5 | Purification and Isolation | Chromatography (silica gel), crystallization | Final product isolated as oil or solid, depending on conditions |

Representative Patent Methodology

A patent (CN102442937A) describes a process for related piperidine derivatives involving:

- Base-catalyzed addition of hydrocyanic acid to 1-benzyl-4-piperidone at low temperature.

- Subsequent reaction with aniline and crystallization steps.

- Avoidance of large amounts of organic solvents like dichloromethane and isopropanol to reduce environmental impact and cost.

Although this patent focuses on 1-benzyl-4-anilinopiperidine derivatives, the methodology highlights important principles applicable to this compound synthesis, such as temperature control, base catalysis, and solvent optimization.

Research Article Insights

A supporting information document from the University of St Andrews details the preparation of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a closely related compound. The procedure involves:

- Reaction of 3-(piperidin-4-yl)propan-1-ol hydrochloride with di-tert-butyl dicarbonate in dioxane and NaOH at room temperature overnight.

- Work-up with aqueous KHSO4 and purification by chromatography to yield the protected hydroxypropyl piperidine derivative with ~78% yield.

This approach demonstrates the use of carbamate protecting groups and mild reaction conditions suitable for sensitive hydroxyalkyl substituents.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Protection | 1-benzyl-4-piperidone + 3-chloropropanol | Base catalysis, benzyl chloroformate, mild base | Selective substitution; scalable | Requires careful temperature control |

| Reduction + Oxidation | 1-benzyl-4-piperidine esters | NaBH4 or Red-Al, Swern oxidation or alternatives | Versatile; allows functional group interconversion | Swern oxidation involves toxic reagents |

| Carbamate Protection | 3-(piperidin-4-yl)propan-1-ol | Di-tert-butyl dicarbonate, NaOH, dioxane | Mild conditions, good yield | Requires chromatographic purification |

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₃NO₃

- Molecular Weight : 277.36 g/mol

- CAS Number : 99198-80-8

The compound features a piperidine core with a benzyl and a hydroxypropyl substituent, which influences its reactivity and biological interactions.

Chemistry

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation and substitution, making it valuable for developing new compounds in synthetic organic chemistry.

Biology

The compound has been investigated for its potential biological activities , particularly in relation to enzyme interactions. It has been identified as a reactant in the synthesis of P2Y12 antagonists, which are critical for inhibiting platelet aggregation, thus impacting cardiovascular health. Additionally, studies suggest that it may influence cellular signaling pathways and gene expression.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . It has shown promise in drug development, particularly in treating conditions like cancer and neurodegenerative diseases. For instance, derivatives of piperidine compounds have demonstrated antiproliferative activity against various cancer cell lines .

Industry

The compound is utilized in the production of specialized chemicals and materials, leveraging its unique chemical properties for industrial applications.

Synthetic Routes and Methods

The synthesis of this compound typically involves:

- Reagents : Piperidine derivatives, benzyl chloroformate, and 3-hydroxypropylamine.

- Solvents : Organic solvents like dichloromethane or tetrahydrofuran.

- Base : Triethylamine is commonly used to neutralize the by-products during the reaction.

This synthetic pathway allows for the efficient production of the compound with high yields.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated that these compounds could inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neurodegenerative Disease Treatment

Another study explored the compound's role in inhibiting cholinesterase enzymes relevant to Alzheimer's disease therapy. Compounds derived from similar piperidine structures showed improved brain exposure and dual inhibition capabilities against acetylcholinesterase and butyrylcholinesterase . This suggests that this compound could be further optimized for neuroprotective applications.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Piperidine/Carbamate Derivatives

Key Observations :

- Protecting Groups : Replacing the benzyl group with a tert-butyl group (CAS 156185-63-6) reduces molecular weight and enhances steric protection, making it more stable under acidic conditions .

- Stereochemistry : The stereospecific hydroxylation in CAS 304665-15-4 introduces additional polarity, likely improving aqueous solubility .

Key Insights :

- Yield Optimization : Analogs with cyclohexane or pyran rings (e.g., 9e, 9o) show higher yields (71–77%) compared to the target compound (42%), likely due to stabilized intermediates .

- State Differences : Most analogs are solids (mp 80–148°C), whereas the target compound and ethoxy-oxo derivative are oils, suggesting lower crystallinity due to flexible substituents .

Critical Notes :

- Data Gaps : Most analogs lack comprehensive toxicological profiles, emphasizing the need for further studies.

Biological Activity

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound serves as a crucial reactant in the synthesis of P2Y12 antagonists, which are essential for inhibiting platelet aggregation. Its interactions with various enzymes and proteins highlight its role in biochemical reactions that affect cellular functions and signaling pathways. The compound's stability under standard laboratory conditions allows for extended studies on its biological effects without significant degradation.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : It modulates pathways related to platelet function and aggregation.

- Gene Expression : It may alter the expression of genes involved in cellular metabolism and signaling.

- Metabolic Activity : The compound has been shown to impact metabolic pathways, particularly those associated with cardiovascular health.

The mechanism of action involves binding interactions with specific molecular targets. This compound may inhibit or activate enzymes, leading to various biological responses. For instance, its role as a reactant in synthesizing P2Y12 antagonists suggests that it binds to enzyme sites critical for platelet aggregation inhibition .

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including those related to this compound, exhibit anticancer properties. For example, compounds synthesized through similar pathways demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

2. Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially modulating cholinergic activity by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This dual inhibition is crucial for developing treatments for conditions like Alzheimer's disease.

3. Antimicrobial Properties

Some studies suggest that related piperidine derivatives possess antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broader application in infectious disease treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Neurological | Inhibits AChE and BuChE; potential for AD treatment | |

| Antimicrobial | Effective against Staphylococcus aureus |

Case Study: Inhibition of Platelet Aggregation

A study demonstrated that this compound effectively inhibited platelet aggregation in vitro. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in aggregation rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar piperidine derivatives are prepared by reacting a piperidine precursor (e.g., 4-oxopiperidine) with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM . Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours), and temperature (room temperature to reflux). Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is critical to isolate high-purity products .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions and stereochemistry. Key NMR signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and piperidine ring protons (δ 1.2–4.2 ppm) . Mass spectrometry (HRMS-ESI) confirms molecular weight, with expected [M+Na]+ peaks matching theoretical values (e.g., C₁₆H₂₁NO₃: ~300.15 g/mol) . FT-IR can validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and ignition sources .

Q. What are the known reactivity profiles of this compound under standard laboratory conditions?

- Methodological Answer : The benzyl ester group is susceptible to hydrogenolysis (e.g., Pd/C, H₂), enabling deprotection to free piperidine derivatives. The hydroxypropyl side chain can undergo oxidation (e.g., Jones reagent) or esterification . Stability tests indicate no decomposition under inert atmospheres, but avoid strong acids/bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Some SDS report "no known hazards" , while others highlight insufficient toxicological data . To address discrepancies:

Conduct acute toxicity assays (e.g., OECD 423) using rodent models to determine LD₅₀.

Perform in vitro cytotoxicity screens (e.g., MTT assay on HEK293 or HepG2 cells) to assess cell viability at varying concentrations .

Validate findings against structurally analogous compounds (e.g., benzyl piperidine carboxylates with similar substituents) .

Q. What strategies are recommended for studying its potential bioactivity in cancer research?

- Methodological Answer :

- Target Identification : Screen against HDACs or kinases using enzymatic assays (e.g., fluorogenic substrates) .

- Cell-Based Studies : Evaluate antiproliferative effects via dose-response curves in cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values to reference drugs like Vorinostat .

- Mechanistic Probes : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in apoptosis/pathway regulation .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

Perform docking studies (AutoDock, Schrödinger) to predict binding affinities to HDACs or other targets .

Use QSAR models to correlate substituent effects (e.g., hydroxypropyl chain length) with solubility/logP .

Simulate ADMET profiles (SwissADME, pkCSM) to optimize bioavailability and reduce hepatotoxicity risks .

Q. What experimental designs are optimal for investigating its stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions .

Data Gaps and Recommendations

- Toxicological Data : No acute or chronic toxicity data exist; prioritize OECD-compliant assays .

- Ecological Impact : No biodegradability or bioaccumulation studies; conduct OECD 301/305 tests .

- Reaction Scalability : Limited data on pilot-scale synthesis; explore continuous-flow reactors for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.